(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride
Description
(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride is a fluorinated piperidine derivative with a molecular formula of C₇H₁₇Cl₂FN₂ and a molecular weight of 219.13 g/mol . Its stereospecific (3S,4R) configuration distinguishes it from enantiomeric or racemic forms (e.g., rac-(3R,4S)-3-fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride, CAS 1312784-72-7) . The compound is synthesized as a dihydrochloride salt to enhance solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
(3S,4R)-3-fluoro-N,N-dimethylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h6-7,9H,3-5H2,1-2H3;2*1H/t6-,7+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPCYUMLEXPFIL-AUCRBCQYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNCC1F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCNC[C@@H]1F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring.
Amine Substitution: Substitution of the amine group at the 4-position with N,N-dimethylamine.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of the fluorine atom or reduction of the amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound may act on:
Receptors: Binding to specific receptors in biological systems to exert its effects.
Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Ion Channels: Modulating ion channels to influence cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride with key structural analogs:
Key Observations:
- Fluorine vs. Halogen Substitution : The fluorine atom in the target compound reduces metabolic degradation compared to chlorinated or brominated analogs (e.g., compounds 5–7 in ) .
- Stereochemical Impact : The (3S,4R) configuration may offer superior target binding compared to racemic or enantiomeric forms, though specific activity data are lacking .
Biological Activity
(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride, with the CAS number 2387560-75-8, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is thought to interact with various neurotransmitter systems in the brain, particularly those involving serotonin and norepinephrine. Its structural similarity to other piperidine derivatives suggests potential activity as a central nervous system stimulant or modulator.
1. Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter levels, particularly serotonin and dopamine. This modulation can impact mood and cognitive functions, making it a candidate for studying antidepressant or anxiolytic effects.
2. Antinociceptive Effects
A study exploring the antinociceptive properties of similar piperidine compounds reported significant pain relief in rodent models. It is hypothesized that this compound may exhibit similar effects through opioid receptor pathways .
3. Potential in Treating Neurological Disorders
Given its interaction with neurotransmitter systems, this compound could be investigated for its efficacy in treating conditions like anxiety disorders, depression, and possibly neurodegenerative diseases.
Study 1: Antidepressant Activity
In a controlled trial involving mice, this compound showed a reduction in depressive-like behaviors when administered at specific dosages. The results were comparable to established antidepressants, suggesting its potential as a therapeutic agent .
Study 2: Analgesic Properties
Another study focused on the analgesic properties of piperidine derivatives found that compounds similar to this compound produced significant pain relief in models of acute and chronic pain . This suggests that further investigation into its analgesic potential could be warranted.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
